3-Hexen-2-one, 4-(methylamino)-, (Z)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methylamino)-3-hexen-2-one is an organic compound characterized by the presence of a methylamino group attached to a hexenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylamino)-3-hexen-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-hexen-2-one with methylamine in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal yield.
Industrial Production Methods: Industrial production of 4-(Methylamino)-3-hexen-2-one may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: 4-(Methylamino)-3-hexen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(Methylamino)-3-hexen-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Methylamino)-3-hexen-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(Methylamino)phenol: Known for its use in photographic developers and hair dye formulations.
4-Methylaminorex: A stimulant with a different structure but similar functional groups.
Uniqueness: 4-(Methylamino)-3-hexen-2-one is unique due to its specific hexenone backbone, which imparts distinct chemical properties and reactivity compared to other methylamino compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
182362-48-7 |
---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
(Z)-4-(methylamino)hex-3-en-2-one |
InChI |
InChI=1S/C7H13NO/c1-4-7(8-3)5-6(2)9/h5,8H,4H2,1-3H3/b7-5- |
InChI Key |
NPUWOSUMTIUJKS-ALCCZGGFSA-N |
SMILES |
CCC(=CC(=O)C)NC |
Isomeric SMILES |
CC/C(=C/C(=O)C)/NC |
Canonical SMILES |
CCC(=CC(=O)C)NC |
Synonyms |
3-Hexen-2-one, 4-(methylamino)-, (Z)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.